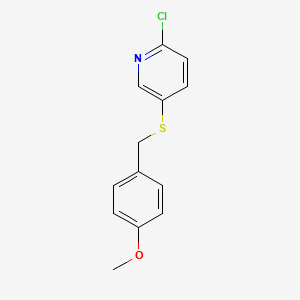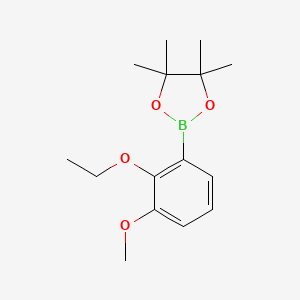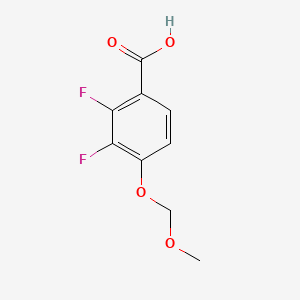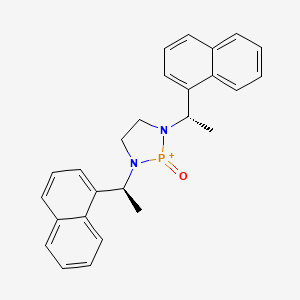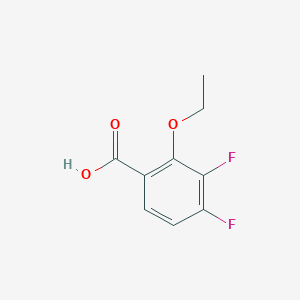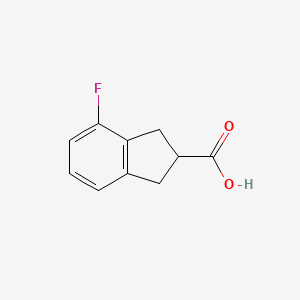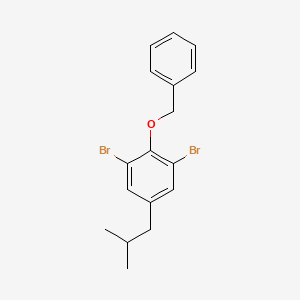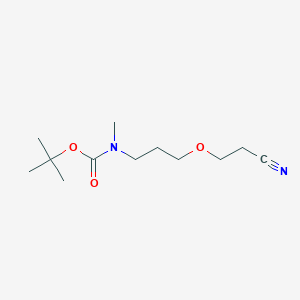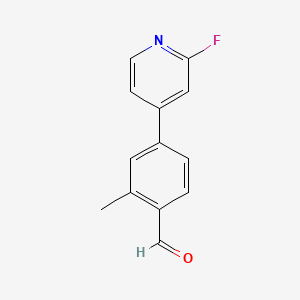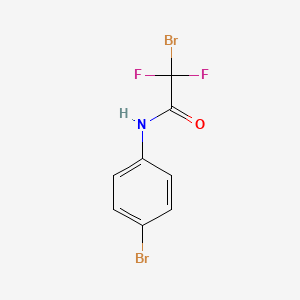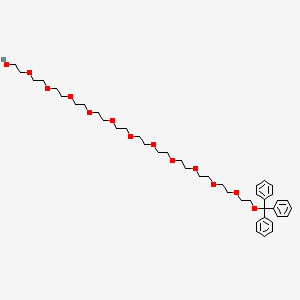
TR-Peg12-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TR-Peg12-OH: Dodecaethylene glycol , is a polyethylene glycol derivative with twelve ethylene glycol units. It is a hydrophilic compound widely used in various scientific and industrial applications due to its unique properties, such as high solubility in water and biocompatibility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : TR-Peg12-OH is typically synthesized through the polymerization of ethylene oxide with ethylene glycol or diethylene glycol under alkaline conditions. The reaction involves the sequential addition of ethylene oxide to the hydroxyl groups of the glycol, resulting in the formation of the polyethylene glycol chain .
Industrial Production Methods: : Industrial production of this compound involves large-scale polymerization processes, often carried out in reactors under controlled temperature and pressure conditions. The purity and molecular weight distribution of the product are critical parameters that are monitored and controlled during production .
Analyse Chemischer Reaktionen
Types of Reactions: : TR-Peg12-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to primary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or tosyl chloride are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Primary alcohols.
Substitution: Amines, thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: : TR-Peg12-OH is used as a cross-linking agent and a spacer in the synthesis of various polymers and bioconjugates. It enhances the solubility and stability of the resulting compounds .
Biology: : In biological research, this compound is employed in the modification of proteins and peptides to improve their solubility and reduce immunogenicity. It is also used in the preparation of hydrogels for tissue engineering .
Medicine: : this compound is utilized in drug delivery systems to enhance the bioavailability and stability of therapeutic agents. It is also used in the formulation of PEGylated drugs, which have improved pharmacokinetic properties .
Industry: : In industrial applications, this compound is used as a surfactant, lubricant, and dispersing agent. It is also employed in the production of cosmetics and personal care products .
Wirkmechanismus
Mechanism: : TR-Peg12-OH exerts its effects primarily through its hydrophilic nature and ability to form hydrogen bonds. It interacts with water molecules, enhancing the solubility of hydrophobic compounds. In biological systems, it reduces protein aggregation and immunogenicity by forming a protective hydrophilic layer around the protein .
Molecular Targets and Pathways: : The primary molecular targets of this compound are proteins and peptides. It modifies their surface properties, leading to improved solubility and stability. The pathways involved include non-covalent interactions such as hydrogen bonding and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methoxy-PEG12-Hydroxyl: Similar to TR-Peg12-OH but with a methoxy group at one end.
Carboxy-PEG12-Thiol: Contains a carboxyl and thiol group, used for surface modifications.
Uniqueness: : this compound is unique due to its specific chain length and the presence of hydroxyl groups at both ends, making it highly versatile for various applications. Its ability to enhance solubility and reduce immunogenicity sets it apart from other polyethylene glycol derivatives .
Eigenschaften
Molekularformel |
C43H64O13 |
|---|---|
Molekulargewicht |
789.0 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C43H64O13/c44-16-17-45-18-19-46-20-21-47-22-23-48-24-25-49-26-27-50-28-29-51-30-31-52-32-33-53-34-35-54-36-37-55-38-39-56-43(40-10-4-1-5-11-40,41-12-6-2-7-13-41)42-14-8-3-9-15-42/h1-15,44H,16-39H2 |
InChI-Schlüssel |
KXUMMTKQMGPKOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


